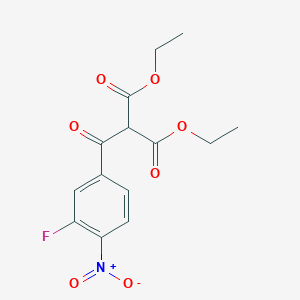
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further connected to a malonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the 3-fluoro-4-nitrobenzoyl group. One common method involves the reaction of diethyl malonate with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl malonates.
Reduction: Formation of 3-fluoro-4-aminobenzoyl malonate.
Hydrolysis: Formation of 3-fluoro-4-nitrobenzoic acid and malonic acid.
Aplicaciones Científicas De Investigación
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. The fluorine atom can also influence the reactivity and stability of the compound by altering the electronic distribution within the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(4-Fluoro-2-nitrobenzoyl)malonate
- Diethyl 2-(2-Nitrobenzoyl)malonate
- Diethyl 2-(4-Nitrobenzoyl)malonate
Uniqueness
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate is unique due to the specific positioning of the fluorine and nitro groups on the benzoyl moiety. This unique arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H14FNO7 |
|---|---|
Peso molecular |
327.26 g/mol |
Nombre IUPAC |
diethyl 2-(3-fluoro-4-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)8-5-6-10(16(20)21)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
DUWYXXVGECRAMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


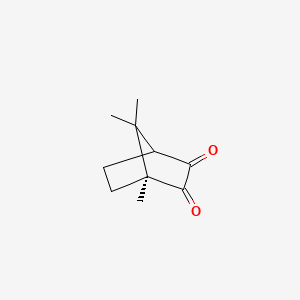

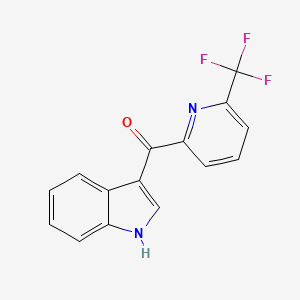
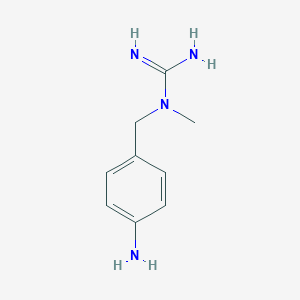
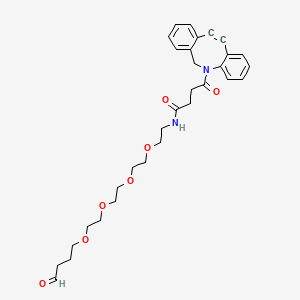

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)

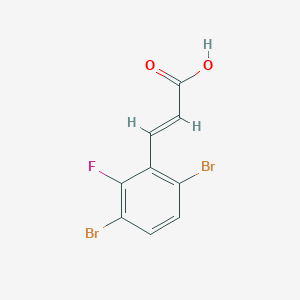
![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
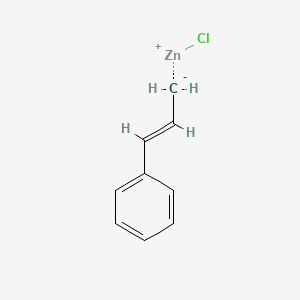
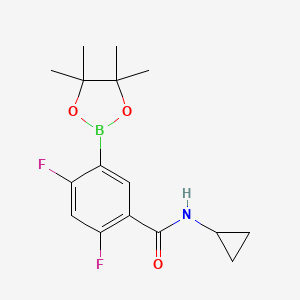
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
